molecular formula C19H25Cl2N3O3S B8313156 Methanesulfonamide, N-(4-((1-(4-pyridinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride CAS No. 113559-10-7

Methanesulfonamide, N-(4-((1-(4-pyridinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride

Cat. No. B8313156
CAS RN: 113559-10-7
M. Wt: 446.4 g/mol
InChI Key: PIPWPNPJJWEVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonamide, N-(4-((1-(4-pyridinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is a useful research compound. Its molecular formula is C19H25Cl2N3O3S and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide, N-(4-((1-(4-pyridinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-(4-((1-(4-pyridinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113559-10-7

Product Name

Methanesulfonamide, N-(4-((1-(4-pyridinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride

Molecular Formula

C19H25Cl2N3O3S

Molecular Weight

446.4 g/mol

IUPAC Name

N-[4-[1-(pyridin-4-ylmethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrochloride

InChI

InChI=1S/C19H23N3O3S.2ClH/c1-26(24,25)21-18-4-2-16(3-5-18)19(23)17-8-12-22(13-9-17)14-15-6-10-20-11-7-15;;/h2-7,10-11,17,21H,8-9,12-14H2,1H3;2*1H

InChI Key

PIPWPNPJJWEVBD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC3=CC=NC=C3.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.13 g (18.8 mmol) of sodium methoxide was added to a suspension of 3.0 g (9.4 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride and 1.55 g (9.4 mmol) of 4-chloromethylpyridine hydrochloride in 90 ml of acetonitrile. The mixture was stirred at room temperature for 10 min. 2.88 g of potassium carbonate was added to the mixture and the obtained mixture was refluxed for 3 h. After cooling, the liquid reaction mixture was filtered and the filtrate was concentrated, while the residue was purified according to silica gel chromatography (chloroform:methanol=95.5)l. The product was converted into its hydrochloride with ethanolic hydrogen chloride and recrystallized from methanol/isopropanol to obtain 1.4 g of the intended compound:
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two

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